4-(Bromomethyl)pyrimidine hydrobromide
Overview
Description
4-(Bromomethyl)pyrimidine hydrobromide is a chemical compound that belongs to the class of substituted pyrimidines. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Mode of Action
4-(Bromomethyl)pyrimidine hydrobromide, as a bromomethyl compound, likely interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bromomethyl compound to its target molecule. This can result in changes to the target molecule’s structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)pyrimidine hydrobromide can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, pyrimidine can be reacted with bromine in the presence of a catalyst to introduce the bromomethyl group at the desired position. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)pyrimidine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyrimidine derivatives, while oxidation reactions can produce pyrimidine carboxylic acids.
Scientific Research Applications
4-(Bromomethyl)pyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as nucleotides and peptides, to study their biological functions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-(Bromomethyl)pyrimidine hydrobromide can be compared with other similar compounds, such as:
4-(Chloromethyl)pyrimidine hydrobromide: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
4-(Bromomethyl)pyridine hydrobromide: A related compound with a pyridine ring instead of a pyrimidine ring. It has different electronic properties and reactivity patterns.
4-(Bromomethyl)benzene hydrobromide: Contains a benzene ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce the bromomethyl group into various molecular frameworks, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)pyrimidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGELXMMJWSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855939 | |
Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-84-7 | |
Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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